DDD107498

Vue d'ensemble

Description

DDD107498 est un nouveau composé antipaludique développé grâce à une collaboration entre l'Université de Dundee et Medicines for Malaria Venture. Ce composé a montré une activité puissante contre plusieurs stades du cycle de vie du parasite Plasmodium, responsable du paludisme. Il présente d'excellentes propriétés pharmacocinétiques, notamment une bonne biodisponibilité orale et une longue demi-vie plasmatique .

Applications De Recherche Scientifique

DDD107498 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of antimalarial agents.

Biology: Investigated for its effects on the life cycle of the Plasmodium parasite.

Medicine: Potentially used as a single-dose treatment for malaria, with activity against blood-stage disease, liver stages, and transmission stages.

Industry: Developed as a cost-effective antimalarial treatment, with an estimated cost of less than $1 per treatment

Mécanisme D'action

DDD107498 exerts its effects by inhibiting protein synthesis in the Plasmodium parasite. The molecular target of the compound is the translation elongation factor 2 (eEF2), which is essential for protein synthesis at all stages of the parasite life cycle. By inhibiting eEF2, this compound prevents the parasite from synthesizing essential proteins, leading to its death .

Similar Compounds:

KAE609: Another antimalarial compound currently in clinical trials.

KAF156: A compound with a different mechanism of action but similar antimalarial activity.

DSM265: Targets a different enzyme in the parasite but has shown promising results in preclinical studies

Uniqueness of this compound: this compound stands out due to its novel mechanism of action, targeting eEF2, which is not targeted by other antimalarial drugs. This reduces the likelihood of cross-resistance with existing treatments. Additionally, its ability to act against multiple life-cycle stages of the parasite makes it a highly effective and versatile antimalarial agent .

Analyse Biochimique

Biochemical Properties

DDD107498 plays a significant role in biochemical reactions. The molecular target of this compound has been identified as translation elongation factor 2 (eEF2) . eEF2 is responsible for the GTP-dependent translocation of the ribosome along messenger RNA, and is essential for protein synthesis . This compound inhibits protein synthesis by targeting eEF2 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits the development of trophozoites and schizonts in parasites, and inhibits protein synthesis . This compound shows excellent activity against P. falciparum 3D7 parasites .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It inhibits protein synthesis by targeting eEF2 . This interaction with eEF2 inhibits the GTP-dependent translocation of the ribosome along messenger RNA, which is essential for protein synthesis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that there is a lag of about 24-48 hours during which time the effects of the compounds are reversible following wash-out .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A single oral dose led to a 90% reduction in parasitaemia in mice infected with the rodent parasite Plasmodium berghei . When orally dosed daily for 4 days, the ED90 on day 7 after infection was 0.95 mg/kg/day .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with eEF2, a core component of polypeptide elongation on the ribosome .

Transport and Distribution

It is known that this compound has good pharmacokinetic properties, including good oral bioavailability and long plasma half-life .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de DDD107498 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure principale par une série de réactions de condensation et de cyclisation. Le produit final est obtenu par des procédés de purification tels que la recristallisation ou la chromatographie .

Méthodes de production industrielle : Pour la production industrielle, la synthèse de this compound est optimisée afin d'assurer un rendement et une pureté élevés. Cela implique l'adaptation des conditions de réaction et l'utilisation de solvants et de réactifs de qualité industrielle. Le composé est ensuite soumis à des contrôles de qualité rigoureux pour garantir la cohérence et la sécurité .

Analyse Des Réactions Chimiques

Types de réactions : DDD107498 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels à l'intérieur de la molécule.

Substitution : Des réactions de substitution sont utilisées pour introduire différents substituants dans la structure principale

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions contrôlées

Principaux produits : Les principaux produits formés par ces réactions comprennent divers dérivés de this compound, qui sont étudiés pour leur activité antipaludique potentielle .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des agents antipaludiques.

Biologie : Investigué pour ses effets sur le cycle de vie du parasite Plasmodium.

Médecine : Potentiellement utilisé comme traitement unique pour le paludisme, avec une activité contre la maladie à stade sanguin, les stades hépatiques et les stades de transmission.

Industrie : Développé comme un traitement antipaludique rentable, avec un coût estimé à moins de 1 $ par traitement

5. Mécanisme d'action

This compound exerce ses effets en inhibant la synthèse protéique dans le parasite Plasmodium. La cible moléculaire du composé est le facteur d'élongation 2 de la traduction (eEF2), qui est essentiel pour la synthèse protéique à tous les stades du cycle de vie du parasite. En inhibant l'eEF2, this compound empêche le parasite de synthétiser des protéines essentielles, ce qui entraîne sa mort .

Composés similaires :

KAE609 : Un autre composé antipaludique actuellement en essais cliniques.

KAF156 : Un composé ayant un mécanisme d'action différent, mais une activité antipaludique similaire.

DSM265 : Cible une enzyme différente dans le parasite, mais a donné des résultats prometteurs dans les études précliniques

Unicité de this compound : this compound se distingue par son nouveau mécanisme d'action, ciblant l'eEF2, qui n'est pas ciblé par les autres médicaments antipaludiques. Cela réduit la probabilité de résistance croisée avec les traitements existants. De plus, sa capacité à agir contre plusieurs stades du cycle de vie du parasite en fait un agent antipaludique très efficace et polyvalent .

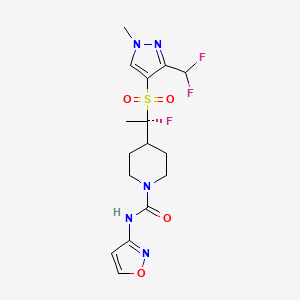

Propriétés

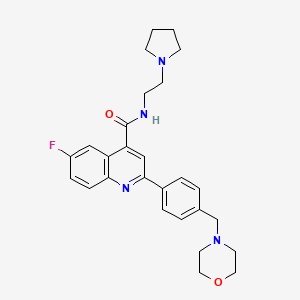

IUPAC Name |

6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN4O2/c28-22-7-8-25-23(17-22)24(27(33)29-9-12-31-10-1-2-11-31)18-26(30-25)21-5-3-20(4-6-21)19-32-13-15-34-16-14-32/h3-8,17-18H,1-2,9-16,19H2,(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENUHBSJOJMZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCNC(=O)C2=CC(=NC3=C2C=C(C=C3)F)C4=CC=C(C=C4)CN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469439-69-7 | |

| Record name | M-5717 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1469439697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CABAMIQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3OC1CU1F4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

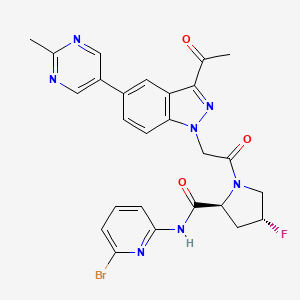

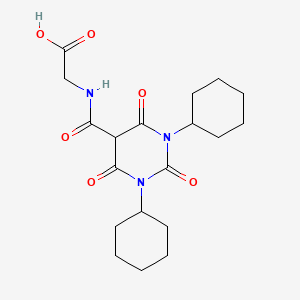

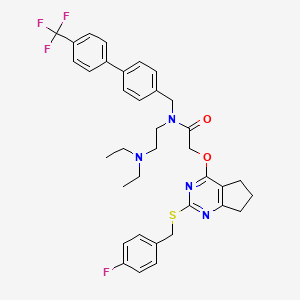

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one](/img/structure/B606921.png)

![3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline](/img/structure/B606943.png)